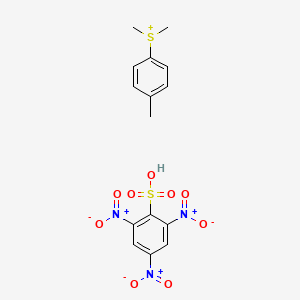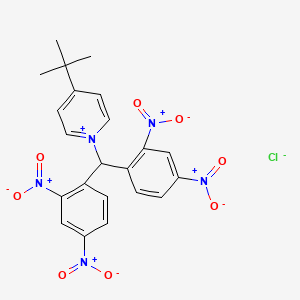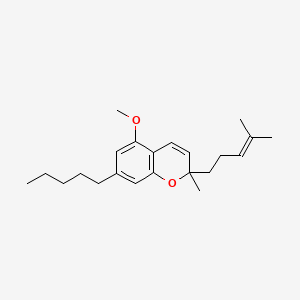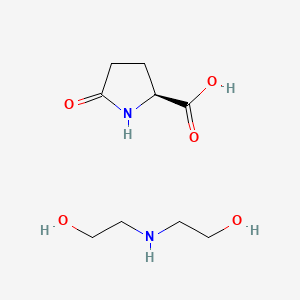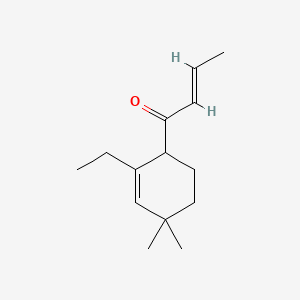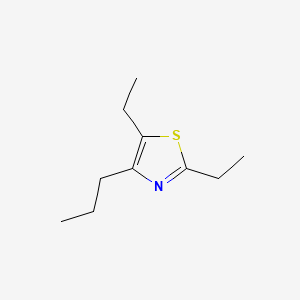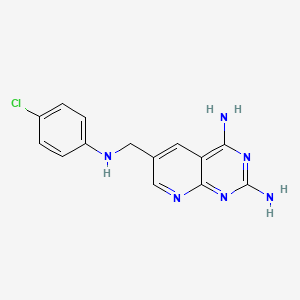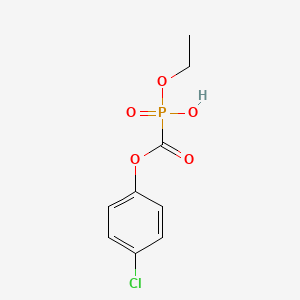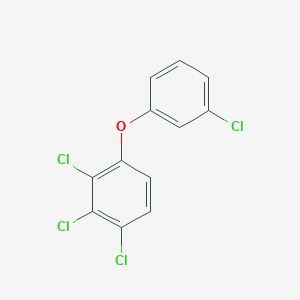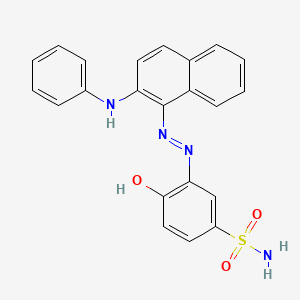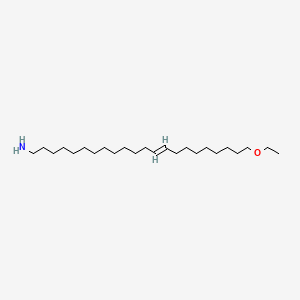
2-Hepten-4-one, (2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hepten-4-one, (2Z)-, also known as (Z)-hept-2-en-4-one, is an organic compound with the molecular formula C7H12O. It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hepten-4-one, (2Z)-, can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired (2Z)-isomer .
Industrial Production Methods
In industrial settings, 2-Hepten-4-one, (2Z)-, can be produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity products suitable for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hepten-4-one, (2Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-Hepten-4-one, (2Z)-, can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Heptanoic acid, 2-heptanone
Reduction: 2-heptanol, heptane
Substitution: Various substituted enones and alcohols
Wissenschaftliche Forschungsanwendungen
2-Hepten-4-one, (2Z)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Hepten-4-one, (2Z)-, involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It has been shown to modulate the activity of enzymes and receptors, leading to various physiological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
2-Hepten-4-one, (2Z)-, can be compared with other similar compounds, such as:
2-Hepten-4-one, (E)-: The (E)-isomer has a different spatial arrangement of atoms, leading to distinct chemical and physical properties.
2-Octen-4-one: A homologous compound with an additional carbon atom, exhibiting similar reactivity but different physical properties.
2-Heptanone: A saturated analog with no double bond, showing different reactivity and applications.
The uniqueness of 2-Hepten-4-one, (2Z)-, lies in its specific isomeric form, which imparts distinct chemical and biological properties compared to its isomers and analogs.
Eigenschaften
CAS-Nummer |
38397-37-4 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(Z)-hept-2-en-4-one |
InChI |
InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
InChI-Schlüssel |
TXVAOITYBBWKMG-HYXAFXHYSA-N |
Isomerische SMILES |
CCCC(=O)/C=C\C |
Kanonische SMILES |
CCCC(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


